molecular formula C10H12N2 B106251 2-Propylbenzimidazole CAS No. 5465-29-2

2-Propylbenzimidazole

Cat. No. B106251
CAS RN: 5465-29-2
M. Wt: 160.22 g/mol
InChI Key: FBLJZPQLNMVEMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Propylbenzimidazole has been reported in the literature. One method involves the reaction of o-phenylenediamine with n-butyric acid by azeotropic distillation to remove water, yielding 2-Propylbenzimidazole with a high yield and purity . Another study reported the synthesis of benzimidazole derivatives by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .


Molecular Structure Analysis

The molecular structure of 2-Propylbenzimidazole consists of a benzimidazole core with a propyl substituent at the 2-position . The InChI code for 2-Propylbenzimidazole is 1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

2-Propylbenzimidazole is a solid at room temperature. It has a density of 1.1±0.1 g/cm3, a boiling point of 348.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 50.8±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 20.1±0.5 10-24 cm3 .

Scientific Research Applications

Medicine

Benzimidazole derivatives have been extensively researched for their potential therapeutic applications . They have been found to be potent inhibitors of various enzymes, making them useful in a wide range of therapeutic uses. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Chemistry

Benzimidazole and its derivatives have important applications in the field of chemistry . The synthesis of benzimidazole derivatives and the functionalization of the benzimidazole core have been areas of significant research due to the compound’s various applications .

Materials Chemistry

Benzimidazole derivatives have general applications in materials chemistry . They are used in the synthesis of various materials due to their increased stability, bioavailability, and significant biological activity .

Electronics

In the field of electronics, benzimidazole derivatives have found use due to their excellent properties . They are used in the manufacture of various electronic components .

Technology

Benzimidazole and its derivatives have applications in various technological fields . Their unique properties make them suitable for use in a variety of technological applications .

Dyes and Pigments

Benzimidazole derivatives are used in the production of dyes and pigments . Their ability to produce a wide range of colors makes them valuable in this industry .

Agriculture

In agriculture, benzimidazole derivatives are used for various purposes . Their properties make them useful in the production of various agricultural products .

Sensing Devices

Recent research shows that benzimidazole scaffold is important for its uses in (nano) materials chemistry as optical chemical sensors . These sensors have special applications in medicine, environmental science, and chemical technology .

Safety and Hazards

The safety data sheet for 2-Propylbenzimidazole suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzimidazole and its derivatives, including 2-Propylbenzimidazole, have been recognized for their remarkable medicinal and pharmacological properties. The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its potential in drug discovery and development . Future research may focus on further exploring the bioactivities of benzimidazole derivatives and their potential applications in cancer therapeutics .

properties

IUPAC Name

2-propyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJZPQLNMVEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203108
Record name 1H-Benzimidazole, 2-propyl- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID30203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylbenzimidazole

CAS RN

5465-29-2
Record name 2-Propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylbenzimidazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-propyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of o-phenylenediamine (2.2 g) in butyric anhydride (4.7 g) was stirred for 4 hours at 110° C. To the reaction mixture was added water, which was extracted with ethyl acetate. The organic layer was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water and then dried. The solvent was evaporated to dryness, and the residue was refluxed for 1.5 hour in 3N-HCl (35 ml). The reaction mixture was made basic with a 6N NaOH. The crystals were recrystallized from ethyl acetate-hexane to give colorless plates (0.9 g, 38%), m.p. 160°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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